molecular formula C9H8N2O2S B2414805 Methyl [(3-cyanopyridin-2-yl)thio]acetate CAS No. 1156077-24-5

Methyl [(3-cyanopyridin-2-yl)thio]acetate

Cat. No.: B2414805
CAS No.: 1156077-24-5
M. Wt: 208.24
InChI Key: BNVPXGHMFNULJK-UHFFFAOYSA-N
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Description

Methyl [(3-cyanopyridin-2-yl)thio]acetate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound features a pyridine ring substituted with a cyano group and a thioester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyanopyridin-2-yl)thio]acetate typically involves the reaction of 3-cyanopyridine-2-thiol with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .

Properties

IUPAC Name

methyl 2-(3-cyanopyridin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)6-14-9-7(5-10)3-2-4-11-9/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPXGHMFNULJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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